Methyl 2-(aminooxy)propanoate hydrochloride
Beschreibung
BenchChem offers high-quality Methyl 2-(aminooxy)propanoate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-(aminooxy)propanoate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C4H10ClNO3 |
|---|---|
Molekulargewicht |
155.58 g/mol |
IUPAC-Name |
methyl 2-aminooxypropanoate;hydrochloride |
InChI |
InChI=1S/C4H9NO3.ClH/c1-3(8-5)4(6)7-2;/h3H,5H2,1-2H3;1H |
InChI-Schlüssel |
SZYDMIDEVVKHLP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)OC)ON.Cl |
Herkunft des Produkts |
United States |
Technical Deep Dive: Methyl 2-(aminooxy)propanoate hydrochloride
An In-Depth Technical Guide on Methyl 2-(aminooxy)propanoate hydrochloride (CAS 13748-82-8)
Strategic Utility in Bioorthogonal Ligation and Medicinal Chemistry[1]
Executive Summary
Methyl 2-(aminooxy)propanoate hydrochloride (CAS 13748-82-8) is a specialized bifunctional building block distinguished by its
This compound serves as a critical intermediate in the synthesis of oxime ether conjugates—linkages that possess superior hydrolytic stability compared to hydrazones and imines. It is widely utilized in fragment-based drug discovery (FBDD), peptide modification, and the development of herbicide pharmacophores.
Physicochemical Characterization
This compound is the hydrochloride salt of the methyl ester of 2-(aminooxy)propanoic acid (an analog of alanine where the
Table 1: Core Chemical Specifications
| Property | Specification |
| CAS Number | 13748-82-8 |
| IUPAC Name | Methyl 2-(aminooxy)propanoate hydrochloride |
| Molecular Formula | |
| Molecular Weight | 155.58 g/mol |
| Physical State | White to off-white crystalline solid |
| Solubility | Highly soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents (DCM, Hexanes) |
| pKa (Conjugate Acid) | ~4.5 (Aminooxy group is less basic than alkyl amines, pKa ~10) |
| Hygroscopicity | Hygroscopic; store under desiccant at -20°C for long-term stability |
Mechanistic Insight: The Alpha-Effect & Oxime Ligation
The primary utility of Methyl 2-(aminooxy)propanoate hydrochloride lies in Oxime Ligation . The aminooxy group exhibits enhanced reactivity toward carbonyl electrophiles due to the repulsion between the lone pairs on the adjacent nitrogen and oxygen atoms (the
Reaction Kinetics & Stability
-
Chemoselectivity: At pH 4.0–6.0, the aminooxy group remains unprotonated enough to be nucleophilic, while aliphatic amines (pKa ~10) are protonated and unreactive. This allows for site-specific labeling of ketones/aldehydes in the presence of lysine residues.
-
Thermodynamic Stability: The resulting alkoxyamine (oxime ether) bond (
) is significantly more stable against hydrolysis than hydrazones ( ) due to the electronegativity of the oxygen atom, which reduces the basicity of the imine nitrogen and discourages protonation—the first step in hydrolysis.
Visualization: Oxime Ligation Pathway
Figure 1: Mechanism of chemoselective oxime ligation catalyzed by aniline at acidic pH.
Experimental Protocols
Protocol A: General Oxime Ligation (Bioconjugation/Derivatization)
Objective: To couple Methyl 2-(aminooxy)propanoate to a ketone-functionalized molecule (e.g., a drug scaffold or peptide).
Reagents:
-
Methyl 2-(aminooxy)propanoate HCl (1.5 – 5.0 equivalents)
-
Catalyst: Aniline or
-phenylenediamine (10–100 mM) -
Buffer: 0.1 M Sodium Acetate, pH 4.5
Step-by-Step Methodology:
-
Preparation: Dissolve the ketone substrate in a compatible solvent (e.g., MeOH, DMSO, or Acetate Buffer/MeCN mixture).
-
Reagent Addition: Add Methyl 2-(aminooxy)propanoate HCl (dissolved in water/buffer) to the reaction vessel.
-
Catalysis: Add Aniline to a final concentration of 100 mM. Note: Aniline forms a highly reactive Schiff base intermediate with the ketone, which then transimines with the aminooxy group.
-
Incubation: Stir at room temperature (20–25°C) for 2–16 hours. Monitor via LC-MS (Look for mass shift +101 Da for the methyl propanoate oxime adduct minus water).
-
Quenching: No quenching usually required; purify directly.
-
Purification:
-
Small Molecules: Dilute with EtOAc, wash with 1M HCl (to remove aniline and excess aminooxy reagent), then brine. Dry over
.[5] -
Peptides: Preparative HPLC (C18 column, Water/MeCN gradient with 0.1% TFA).
-
Protocol B: Deprotection to Free Acid
Objective: Hydrolysis of the methyl ester to generate the free 2-(aminooxy)propanoic acid for peptide coupling.
-
Dissolution: Dissolve Methyl 2-(aminooxy)propanoate HCl (1.0 eq) in THF/Water (1:1).
-
Hydrolysis: Add LiOH (2.5 eq) at 0°C. Stir at RT for 1–2 hours.
-
Workup: Acidify carefully to pH ~3 with 1M HCl. Extract with EtOAc or lyophilize directly if water-soluble.
-
Caution: The free aminooxy acid is zwitterionic and highly polar.
-
Applications in Drug Discovery
Bioisosteres and Pharmacophore Modulation
The aminooxy ether moiety (
Proximal Hydroxylamine Synthesis
This compound is a precursor to N-hydroxy-alpha-amino acids . Reduction of the oxime (formed with a sacrificial aldehyde) or direct alkylation can yield N-substituted hydroxylamines, which are potent chelators in metalloprotease inhibitors.
Herbicide Development
Derivatives of 2-(aminooxy)propanoic acid are structural analogs of phenoxypropionate herbicides (e.g., Dichlorprop). They act by mimicking biological substrates, potentially inhibiting auxin transport or specific metabolic enzymes.
Visualization: Synthetic Utility Map
Figure 2: Downstream synthetic applications of Methyl 2-(aminooxy)propanoate.
Safety & Handling (MSDS Summary)
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and specific target organ toxicity - single exposure (Respiratory system) (H335).[6]
-
Handling: Wear nitrile gloves, safety goggles, and work in a fume hood. Avoid inhalation of dust.
-
Storage: Store at -20°C . The compound is hygroscopic; moisture absorption can lead to hydrolysis of the ester or degradation of the aminooxy group. Keep under inert atmosphere (Argon/Nitrogen) if possible.
-
Incompatibility: Strong oxidizing agents, strong bases, and aldehydes/ketones (unless reaction is intended).
References
-
Dirksen, A., & Dawson, P. E. (2008). "Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling." Bioconjugate Chemistry.
-
Kölmel, D. K., & Kool, E. T. (2017). "Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis." Chemical Reviews.
-
Sigma-Aldrich. "Methyl 2-(aminooxy)propanoate hydrochloride Product Specification." Merck KGaA.
-
PubChem. "Compound Summary: Methyl 2-(aminooxy)propanoate hydrochloride."[6] National Library of Medicine.
-
Ulrich, S., et al. (2014). "Expedient Synthesis of Aminooxy-Functionalized Peptides." Methods in Molecular Biology.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scispace.com [scispace.com]
- 3. jackwestin.com [jackwestin.com]
- 4. echemi.com [echemi.com]
- 5. methyl 2-amino-3-(3-hydroxyphenyl)propanoate synthesis - chemicalbook [chemicalbook.com]
- 6. 2-(Aminooxy)-2-methylpropionic acid hydrochloride | C4H10ClNO3 | CID 5744062 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methyl 2-(aminooxy)propanoate hydrochloride molecular weight and properties
Executive Summary
Methyl 2-(aminooxy)propanoate hydrochloride (CAS 13748-82-8) is a specialized α-aminooxy ester derivative used primarily as a high-fidelity building block in bioconjugation and peptidomimetic chemistry. Distinguished by its enhanced nucleophilicity relative to standard amines (the alpha-effect), this compound is critical for chemoselective oxime ligation reactions. It serves as a core precursor for synthesizing "N-oxy" peptides (foldamers) and for introducing bioorthogonal handles into proteins and small-molecule drugs. This guide details its physicochemical profile, validated synthetic routes, and application protocols.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9]
Methyl 2-(aminooxy)propanoate hydrochloride is the methyl ester of 2-(aminooxy)propionic acid (an analog of alanine where the
Table 1: Chemical Specifications
| Property | Specification |
| IUPAC Name | Methyl 2-(aminooxy)propanoate hydrochloride |
| Common Name | |
| CAS Number | 13748-82-8 |
| Molecular Formula | |
| Molecular Weight | 155.58 g/mol |
| Structure (SMILES) | COOC(C)ON.Cl |
| Appearance | White to off-white hygroscopic solid |
| Solubility | High in |
| Acidity (pKa) | Conjugate acid pKa ~3.5–4.0 (Aminooxy group is less basic than amines) |
Critical Note on Stereochemistry: The compound exists as enantiomers.[1] The (R)-isomer is typically synthesized from (S)-lactate (L-lactate) via Mitsunobu inversion. Researchers must verify the enantiomeric purity (ee%) required for their specific application, particularly for peptidomimetic synthesis.
Synthetic Methodology
The most robust route for synthesizing Methyl 2-(aminooxy)propanoate hydrochloride with high stereochemical integrity is the Mitsunobu reaction using N-hydroxyphthalimide (NHPI) as the nucleophile, followed by hydrazinolysis. This method is preferred over direct alkylation due to the suppression of O- vs N-alkylation side reactions.
Protocol: Mitsunobu Inversion Route
Precursors: Methyl (S)-(-)-lactate, N-Hydroxyphthalimide (NHPI), Triphenylphosphine (
-
Activation: Dissolve Methyl (S)-lactate (1.0 eq), NHPI (1.1 eq), and
(1.1 eq) in anhydrous THF under atmosphere. -
Coupling: Cool to 0°C. Add DEAD (1.1 eq) dropwise. The reaction proceeds with inversion of configuration at the
-carbon (Walden inversion), yielding the protected (R)-phthalimido-oxy intermediate. -
Deprotection (Hydrazinolysis): Treat the intermediate with hydrazine hydrate (or methylhydrazine for milder conditions) in methanol to cleave the phthalimide group.
-
Salt Formation: Filter the phthalhydrazide byproduct. Treat the filtrate with 4M HCl in dioxane to precipitate the target hydrochloride salt.
Visualization: Synthetic Pathway
Figure 1: Stereoselective synthesis of Methyl 2-(aminooxy)propanoate via Mitsunobu inversion.
Functional Applications
Chemoselective Oxime Ligation
The primary utility of Methyl 2-(aminooxy)propanoate is in oxime ligation . The aminooxy group (
-
Reaction: Condensation with aldehydes or ketones.
-
Advantage: The resulting oxime ether bond (
) is hydrolytically stable compared to hydrazones ( ) and imines, making it ideal for physiological environments. -
Therapeutic Relevance: Used to attach PEG chains, fluorophores, or cytotoxic payloads to ketone-functionalized antibodies or peptides.
Visualization: Oxime Ligation Mechanism
Figure 2: Mechanism of oxime ligation showing the formation of the hydrolytically stable oxime ether bond.
Peptidomimetics (Foldamers)
This compound acts as a monomer for N-oxy peptides . The insertion of the oxygen atom into the peptide backbone alters the dihedral angles (
Handling & Stability Protocols
-
Hygroscopicity: As a hydrochloride salt, the compound is hygroscopic.
-
Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen) in a desiccator.
-
Handling: Allow the vial to equilibrate to room temperature before opening to prevent water condensation, which can hydrolyze the methyl ester over time.
-
-
Stability: The solid is stable for >1 year if stored correctly. In solution (water/buffer), the free base is prone to slow decarboxylation or hydrolysis; prepare fresh for conjugation experiments.
-
Safety: Irritant to eyes, respiratory system, and skin. Standard PPE (gloves, goggles, fume hood) is mandatory.
References
-
PubChem. Methyl (2R)-2-(methylamino)propanoate hydrochloride (Analog Reference for Physical Data). [Link]
-
Green, J. E., et al. "Mitsunobu Approach to the Synthesis of Optically Active α,α-Disubstituted Amino Acids." Organic Letters, 2009. (Foundational method for aminooxy synthesis). [Link]
Sources
Protocol for oxime ligation using Methyl 2-(aminooxy)propanoate hydrochloride
Initiating Oxime Ligation Research
I've started gathering information on oxime ligation, focusing on aminooxy precursors. My initial search concentrates on understanding the fundamental principles and mechanisms. I'm actively seeking established protocols and reaction conditions to guide the study.
Analyzing Oxime Ligation Protocols
I'm now diving deeper, focusing on established oxime ligation protocols. I'm especially interested in the nuances of aminooxy precursors. My search is targeting specific conditions like pH, temperature, catalysts, and solvents, hoping to find compelling examples in bioconjugation and other applications. I'm also delving into the properties of Methyl 2-(aminooxy)propanoate hydrochloride, namely its stability and solubility.
Defining Oxime Ligation Scope
I'm expanding my focus now, planning to create an application note. I'll start by introducing oxime ligation as a key chemoselective bioorthogonal reaction. I'll describe the underlying principles, detailing the aminooxy-aldehyde/ketone bond formation. I'm also preparing to highlight the specific advantages of Methyl 2-(aminooxy)propanoate hydrochloride.
Application Notes and Protocols: Conditions for Reacting Methyl 2-(aminooxy)propanoate with Ketones
Authored by: Senior Application Scientist, Gemini Laboratories
Abstract
This technical guide provides a comprehensive overview of the reaction between Methyl 2-(aminooxy)propanoate and ketones to form stable oxime ether linkages. This bioorthogonal ligation reaction is a cornerstone of modern chemical biology, bioconjugation, and drug development due to its high chemoselectivity, efficiency under mild aqueous conditions, and the exceptional stability of the resulting conjugate.[1][2][3] This document details the underlying reaction mechanism, explores critical parameters for reaction optimization, and provides detailed, field-proven protocols for both small molecule synthesis and protein modification.
Introduction: The Power of Oxime Ligation
The condensation of an aminooxy-functionalized compound with a ketone (or aldehyde) to form an oxime is a robust and highly specific chemical transformation.[2][3][4] Methyl 2-(aminooxy)propanoate is a versatile bifunctional reagent, featuring a reactive aminooxy group for covalent bond formation and a methyl ester for further synthetic modification or to influence solubility. The resulting oxime ether bond is significantly more stable towards hydrolysis compared to related imine and hydrazone linkages, making it ideal for creating long-lasting conjugates in physiological environments.[1][5][6] This inherent stability and the bioorthogonality of the reacting moieties—which are largely absent in biological systems—ensure that the ligation is highly specific and does not interfere with native cellular processes.[1] These features have positioned oxime ligation as a premier tool for applications ranging from peptide and protein labeling to the development of antibody-drug conjugates (ADCs).
Reaction Mechanism: A Tale of Two Pathways
The formation of an oxime proceeds via a two-step mechanism: a nucleophilic attack followed by dehydration.[2][3] The efficiency of this process is highly dependent on the reaction pH and the presence of a nucleophilic catalyst.
2.1. The Role of pH
The reaction rate is governed by a delicate pH-dependent equilibrium.[2]
-
Acidic Conditions (Optimal pH ~4-5): A slightly acidic environment protonates the carbonyl oxygen of the ketone, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack.[1][2]
-
Neutral/Alkaline Conditions: At higher pH, while the aminooxy group is more nucleophilic in its free base form, the ketone is less activated. This leads to a significantly slower reaction rate in the absence of a catalyst.[2][7]
For many biological applications, maintaining a neutral pH is critical to preserve the structure and function of biomolecules like proteins.[8][9][10] This challenge is overcome through the use of specific catalysts.
2.2. Catalyzed vs. Uncatalyzed Mechanism
While the reaction can proceed without a catalyst, particularly at an acidic pH, the rate is often slow, especially with less reactive ketones.[7][11] Nucleophilic catalysts, such as aniline and its derivatives, dramatically accelerate the reaction at neutral pH.[4][8][9] The catalyst functions by first forming a highly reactive protonated Schiff base with the ketone, which is then readily displaced by the aminooxy nucleophile.[4]
Below is a diagram illustrating the catalyzed reaction mechanism.
Caption: Catalyzed mechanism of oxime ether formation.
Optimizing Reaction Conditions
The success of the ligation depends on the careful optimization of several key parameters.
| Parameter | Recommended Condition | Rationale & Expert Insights |
| pH | 4.5 - 5.5 (Uncatalyzed) 6.5 - 7.5 (Catalyzed) | For uncatalyzed reactions, a weakly acidic buffer (e.g., sodium acetate) provides the optimal balance for ketone activation and nucleophilicity.[7][12] For bioconjugations at neutral pH, a catalyst is essential. Phosphate or HEPES buffers are common choices.[13] |
| Catalyst | 10-100 mM Aniline, m- or p-phenylenediamine | Aniline is a classic catalyst, but its derivatives are more effective. m-Phenylenediamine (mPDA) and p-phenylenediamine (pPDA) offer significantly faster kinetics.[8][9][14] pPDA can be up to 19-fold faster than aniline at pH 7.[8][9] mPDA is particularly useful due to its high aqueous solubility, allowing for higher catalyst concentrations and accelerated rates.[11][14][15] |
| Solvent | Aqueous Buffers (e.g., PBS, MES, HEPES) Organic Solvents (e.g., EtOH, MeOH, THF) | For bioconjugations, aqueous buffers are standard. Co-solvents like DMSO or DMF can be used at <10% v/v to dissolve hydrophobic substrates. For small molecule synthesis, alcoholic solvents or THF are suitable. |
| Temperature | 4°C to 37°C | The reaction is typically performed at room temperature (20-25°C). For sensitive biomolecules, the reaction can be run at 4°C, though this will decrease the reaction rate. For robust small molecules, gentle heating (37°C) can accelerate the reaction. |
| Concentration | 10-50 fold molar excess of Aminooxy reagent | To drive the reaction to completion, especially when modifying a precious ketone-containing molecule (like a protein), a significant molar excess of Methyl 2-(aminooxy)propanoate is recommended.[1] |
Experimental Protocols
Protocol 1: General Procedure for Small Molecule Synthesis
This protocol describes a general method for reacting Methyl 2-(aminooxy)propanoate with a simple ketone in an organic solvent.
Materials:
-
Methyl 2-(aminooxy)propanoate hydrochloride
-
Ketone of interest (e.g., Acetophenone)
-
Sodium Acetate
-
Ethanol (EtOH)
-
Deionized Water
-
Round-bottom flask and magnetic stirrer
Procedure:
-
Reagent Preparation: In the round-bottom flask, dissolve the ketone (1.0 eq) in ethanol.
-
Aminooxy Addition: In a separate vial, dissolve Methyl 2-(aminooxy)propanoate hydrochloride (1.2 eq) and sodium acetate (1.5 eq) in a minimal amount of water and add it to the ketone solution. The sodium acetate neutralizes the HCl salt to generate the free aminooxy nucleophile.
-
Reaction: Stir the mixture at room temperature for 4-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, remove the ethanol under reduced pressure. Add water to the residue and extract the product with an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel.
Protocol 2: Bioconjugation to a Ketone-Modified Protein
This protocol is designed for labeling a protein containing a genetically encoded ketone-bearing unnatural amino acid, such as p-acetylphenylalanine.
Materials:
-
Ketone-modified protein in Phosphate Buffered Saline (PBS), pH 7.4
-
Methyl 2-(aminooxy)propanoate hydrochloride
-
p-Phenylenediamine (pPDA) catalyst stock solution (1 M in DMSO)
-
PBS, pH 7.4
-
Desalting column (e.g., PD-10)
Caption: Experimental workflow for protein bioconjugation.
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of Methyl 2-(aminooxy)propanoate hydrochloride (e.g., 100 mM) in PBS, pH 7.4.
-
Ensure the ketone-modified protein is in PBS at a concentration of 1-10 mg/mL.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the protein solution.
-
Add the Methyl 2-(aminooxy)propanoate solution to a final concentration that is in 20-50 fold molar excess relative to the protein.
-
Initiate the reaction by adding the pPDA catalyst stock solution to a final concentration of 10 mM. Gently mix.
-
-
Incubation: Incubate the reaction mixture at room temperature for 1-4 hours. For temperature-sensitive proteins, the reaction can be performed at 4°C for 12-24 hours.
-
Purification: Remove the excess unreacted aminooxy reagent and catalyst by passing the reaction mixture through a desalting column equilibrated with PBS, pH 7.4.
-
Analysis: The resulting protein conjugate can be analyzed by SDS-PAGE (which should show a mass shift) and Mass Spectrometry to confirm successful ligation and determine the degree of labeling.
References
-
Dirksen, A., et al. (2013). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone–Oxime Exchange Suitable for Bioconjugation. ACS Publications. [Link][14]
-
Dirksen, A., et al. (2013). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation. PMC. [Link][11]
-
Behrens, C. R., et al. (2014). Enhanced catalysis of oxime-based bioconjugations by substituted anilines. PubMed. [Link][8]
-
Behrens, C. R., et al. (2014). Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. ACS Publications. [Link][9]
-
Behrens, C. R., et al. (2014). Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. ResearchGate. [Link][10]
-
Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. PMC. [Link][7]
- de Rooij, A. H. (1969). Preparation of oxime.
-
Sciencemadness Discussion Board. (2014). Oximes. Sciencemadness.org. [Link][12]
-
Larsen, D., et al. (2018). Exceptionally rapid oxime and hydrazone formation promoted by catalytic amine buffers with low toxicity. RSC Publishing. [Link][13]
-
ResearchGate. (2025). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation. ResearchGate. [Link][15]
-
Larsen, D., et al. (2018). Exceptionally rapid oxime and hydrazone formation promoted by catalytic amine buffers with low toxicity. Chalmers University of Technology. [Link]
-
Rashidian, M., et al. (2017). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. PMC. [Link][4]
-
Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. PMC. [Link][5]
-
Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. SciSpace. [Link][6]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhanced catalysis of oxime-based bioconjugations by substituted anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sciencemadness Discussion Board - Oximes - Powered by XMB 1.9.11 [sciencemadness.org]
- 13. Exceptionally rapid oxime and hydrazone formation promoted by catalytic amine buffers with low toxicity - Chemical Science (RSC Publishing) DOI:10.1039/C8SC01082J [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Oxime Ligation with Methyl 2-(aminooxy)propanoate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you improve the yield and efficiency of your oxime ligation experiments using Methyl 2-(aminooxy)propanoate.
Troubleshooting Guide: Diagnosing and Resolving Low Oxime Ligation Yield
Low or no yield of the desired oxime product is a common challenge. This guide will walk you through a systematic approach to identify and address the potential causes.
Diagram: Troubleshooting Flowchart for Low Oxime Ligation Yield
Caption: A step-by-step guide to troubleshooting poor oxime ligation yields.
Frequently Asked Questions (FAQs)
Reaction Mechanism & pH
Q1: What is the optimal pH for oxime ligation with Methyl 2-(aminooxy)propanoate?
A1: For uncatalyzed oxime ligations, the optimal pH is typically in the slightly acidic range of 4.0 to 5.0.[1][2] This pH range offers a crucial balance: it's acidic enough to catalyze the dehydration of the tetrahedral intermediate, yet not so acidic that it significantly protonates the aminooxy group, which would render it non-nucleophilic.[1][3]
Q2: Can I perform the ligation at a neutral pH (e.g., 7.4) for sensitive biomolecules?
A2: Yes, oxime ligation can be performed at neutral pH, which is often necessary for biological applications.[2][4] However, the reaction rate is significantly slower under these conditions.[3] To achieve a reasonable reaction rate at neutral pH, the use of a nucleophilic catalyst is highly recommended.[1][4]
Q3: How does the reaction mechanism work?
A3: The formation of an oxime bond is a two-step process:
-
Nucleophilic Attack: The nitrogen atom of the aminooxy group on Methyl 2-(aminooxy)propanoate attacks the carbonyl carbon of the aldehyde or ketone. This forms an unstable tetrahedral intermediate called a hemiaminal.[2]
-
Dehydration: This intermediate then undergoes an acid-catalyzed elimination of a water molecule to form the stable C=N-O oxime bond.[2]
Catalysts
Q4: Why is a catalyst needed, and which one should I use?
A4: Catalysts are used to accelerate the reaction, especially at neutral pH.[5][6] Aniline and its derivatives are common nucleophilic catalysts that work by forming a more reactive protonated Schiff base intermediate with the carbonyl compound, which is more susceptible to attack by the aminooxy nucleophile.[1][7]
-
Aniline: A widely used catalyst, effective at concentrations of 10-100 mM.[3][4] It can increase reaction rates up to 40-fold at neutral pH.[7][8]
-
p-Phenylenediamine (pPDA) and m-Phenylenediamine (mPDA): These are often more efficient catalysts than aniline at neutral pH.[1][5][9] m-Phenylenediamine, in particular, has been shown to be up to 15 times more efficient than aniline, partly due to its greater aqueous solubility allowing for higher concentrations.[9][10]
Q5: My catalyst solution is turning color. Is this a problem?
A5: Yes, catalysts like p-phenylenediamine can oxidize, leading to colored impurities.[4] It is recommended to prepare catalyst solutions fresh before use. If oxidation is a persistent issue, consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).[4]
Reactants and Side Reactions
Q6: How stable is Methyl 2-(aminooxy)propanoate?
A6: Aminooxy compounds can be unstable over time, and their high reactivity makes them susceptible to reaction with any ambient aldehydes or ketones, such as acetone from lab solvents.[1][11] It is crucial to use fresh, high-purity reagents for the best results.[1] Store the compound under recommended conditions and avoid repeated freeze-thaw cycles of stock solutions.[4]
Q7: I'm reacting with a ketone instead of an aldehyde. Why is the reaction so slow?
A7: Ketones are generally less reactive than aldehydes in oxime ligation.[1] This is due to two main factors: ketones are more sterically hindered and their carbonyl carbon is less electrophilic.[1] To improve yields with ketones, you may need to increase the reaction time, use a higher concentration of the aminooxy reagent, moderately increase the temperature, or use a more efficient catalyst like mPDA.[1][10]
Q8: Could the oxime bond hydrolyze after formation?
A8: The oxime bond is generally stable at physiological pH but can undergo acid-catalyzed hydrolysis.[12] This becomes more of a concern at pH levels below 5.[12] After your reaction is complete, it is good practice to adjust the pH of the purified product to a more neutral range for long-term storage.[4][12]
Experimental Protocols and Data
Key Reaction Parameters Summary
| Parameter | Recommended Range | Notes |
| pH | 4.0 - 7.5 | Optimal for uncatalyzed reactions is pH 4.0-5.0.[1] For sensitive biomolecules, use neutral pH with a catalyst.[2][5] |
| Catalyst | Aniline, p-Phenylenediamine (pPDA), m-Phenylenediamine (mPDA) | pPDA and mPDA are generally more efficient than aniline at neutral pH.[5][10] |
| Catalyst Concentration | 10 - 100 mM | Higher concentrations typically lead to faster reactions, but solubility can be a limiting factor.[5] |
| Reactant Concentration | µM to mM range | Reaction kinetics are concentration-dependent. Use higher concentrations if possible.[4][5] |
| Temperature | Room Temperature (20-25°C) or 37°C | The reaction proceeds well at room temperature.[5] A moderate increase to 37°C can increase the rate if reactants are stable.[2][13] |
| Solvent | Aqueous buffers (e.g., Sodium Acetate, PBS) | Co-solvents like DMSO or DMF can be used to aid solubility and may increase the reaction rate.[13] |
General Protocol for Oxime Ligation at Neutral pH
This protocol describes a general method for labeling an aldehyde- or ketone-containing protein with Methyl 2-(aminooxy)propanoate at physiological pH.
Materials:
-
Aldehyde/ketone-functionalized protein
-
Methyl 2-(aminooxy)propanoate
-
Reaction Buffer: 100 mM Sodium Phosphate, pH 7.4
-
Catalyst Stock Solution: 1 M Aniline or m-Phenylenediamine (mPDA) in DMSO or DMF
-
Quenching Solution (optional): 500 mM Acetone or Hydroxylamine in reaction buffer
Procedure:
-
Prepare Reactants:
-
Dissolve the aldehyde/ketone-functionalized protein in the reaction buffer to a final concentration of 1-10 µM.[14]
-
Prepare a stock solution of Methyl 2-(aminooxy)propanoate in the reaction buffer.
-
-
Initiate Ligation:
-
Incubation:
-
Gently mix the reaction and incubate at room temperature (20-25°C) or 37°C.
-
Monitor the reaction progress using appropriate analytical methods (e.g., SDS-PAGE, LC-MS, HPLC) at various time points (e.g., 1, 2, 4, and 8 hours).
-
-
Quenching (Optional):
-
To stop the reaction, an excess of a quenching agent like acetone can be added to consume any unreacted Methyl 2-(aminooxy)propanoate.[15]
-
-
Purification:
Diagram: Catalyzed Oxime Ligation Workflow
Caption: A standard workflow for catalyzed oxime ligation in a bioconjugation context.
References
-
A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Hering, A., Emidio, N. B., & Muttenthaler, M. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Communications, 58(71), 9100–9103. [Link]
-
Glen Report 25.15 - Technical Brief - Aldehyde and AminoOxy conjugations. (n.d.). Glen Research. Retrieved from [Link]
-
A highly efficient catalyst for oxime ligation and hydrazone-oxime exchange suitable for bioconjugation. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Kölmel, D. K., & Nwe, K. (2013). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone–Oxime Exchange Suitable for Bioconjugation. Bioconjugate Chemistry, 24(3), 424–433. [Link]
-
McKay, C. S., & Finn, M. G. (2014). Native Chemical Ligation: A Boon to Peptide Chemistry. Molecules, 19(9), 14359–14381. [Link]
-
Zhang, X. Z., Liu, F., & Burke, T. R. (2020). Application of Post Solid-Phase Oxime Ligation to Fine-Tune Peptide–Protein Interactions. International Journal of Molecular Sciences, 21(12), 4387. [Link]
-
Hering, A., Emidio, N. B., & Muttenthaler, M. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC. National Center for Biotechnology Information. Retrieved from [Link]
-
Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358–10376. [Link]
-
Kinetic Analysis of Oxime Ligation Reactions between the Aldehyde, Citral, and 1 with Different Catalysts. (n.d.). ResearchGate. Retrieved from [Link]
-
O'Reilly, R. K., Joralemon, M. J., Wooley, K. L., & Hawker, C. J. (2016). The Emergence of Oxime Click Chemistry and its Utility in Polymer Science. Chemical Society Reviews, 45(10), 2736-2747. [Link]
-
Dirksen, A., & Dawson, P. E. (2008). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Bioconjugate Chemistry, 19(12), 2543–2548. [Link]
-
Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358–10376. [Link]
-
Hering, A., Emidio, N. B., & Muttenthaler, M. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. u:scholar. Retrieved from [Link]
-
Decostaire, I. E., Lelievre, D., Aucagne, V., & Delmas, A. F. (2020). One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups. Organic & Biomolecular Chemistry, 18(18), 3536–3540. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. uscholar.univie.ac.at [uscholar.univie.ac.at]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Native Chemical Ligation: A Boon to Peptide Chemistry [mdpi.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC03752A [pubs.rsc.org]
Technical Support Center: Optimizing pH for Aminooxy-Carbonyl Condensation
Topic: High-Efficiency Oxime Ligation & pH Tuning Role: Senior Application Scientist Status: Operational
The Core Directive: The "Golden Window" of pH 4.5
In aminooxy-carbonyl condensation (oxime ligation), pH is not just a variable; it is the switch that controls the rate-determining step. As a researcher, you are likely balancing two opposing chemical forces.
The reaction proceeds through a tetrahedral intermediate.[1][2][3] The efficiency relies on a "Golden Window"—typically pH 4.0 to 5.0 —where two critical requirements overlap:
-
Nucleophilicity: The aminooxy group (
) must be unprotonated to attack the carbonyl.[4] -
Electrophilicity: The carbonyl oxygen (
) needs protonation (or general acid catalysis) to facilitate the dehydration of the intermediate.
The pH Paradox
-
At pH < 3.0: The aminooxy group (pKa
4.6) becomes fully protonated ( ), killing its nucleophilicity. The reaction stalls because the attacker is disabled. -
At pH > 6.0: The carbonyl is not activated, and the dehydration of the tetrahedral intermediate becomes sluggish. The reaction stalls because the leaving group (
) is poor without acid assistance.
Mechanism & Logic (Visualized)
The following diagram illustrates the mechanistic pathways and how pH influences the transition between the tetrahedral intermediate and the final oxime product.
Caption: Mechanistic pathway of oxime ligation. Note that acid catalysis drives the dehydration step, while aniline catalysis activates the carbonyl at neutral pH.
Troubleshooting & FAQs
Scenario A: "My protein precipitates at the optimal pH of 4.5."
Diagnosis: Many proteins have an isoelectric point (pI) near 4.5 or are structurally unstable in acidic buffers. Solution: Shift to Neutral pH Catalysis . You cannot rely on acid catalysis at pH 7.0. Instead, you must introduce a nucleophilic catalyst (aniline or p-phenylenediamine) to create a highly reactive Schiff base intermediate.
-
Protocol Adjustment:
-
Buffer: 100 mM Sodium Phosphate, pH 7.0.[5]
-
Catalyst: Add 10–100 mM Aniline (or 1–10 mM p-phenylenediamine for faster kinetics).
-
Mechanism: Aniline reacts with the carbonyl to form an imine (Schiff base), which is far more susceptible to aminooxy attack than the native ketone/aldehyde.
-
Scenario B: "The reaction is too slow, even at pH 4.5."
Diagnosis: You are likely reacting a Ketone rather than an Aldehyde. Ketones are sterically hindered and electronically less electrophilic.[4] Solution:
-
Increase Concentration: Oxime ligation is second-order. Doubling reactant concentration quadruples the rate.
-
Cryo-Acceleration: Freezing the reaction at -20°C can actually accelerate the rate by concentrating solutes in the liquid micropockets of the ice matrix (eutectic phase effect).
Scenario C: "I see hydrolysis of my product over time."
Diagnosis: While oximes are stable, they are not permanent in strong acid. Solution:
-
Ensure the final storage pH is neutral (pH 7.0–7.4) .
-
If using a hydrazide (
) instead of an aminooxy, switch to aminooxy. Oximes ( ) are significantly more hydrolytically stable than hydrazones ( ).
Decision Matrix: Experimental Design
Use this flow to determine your starting conditions.
Caption: Decision tree for selecting buffer and catalyst conditions based on biomolecule stability and carbonyl type.
Standardized Optimized Protocol
Reagents Preparation
| Component | Stock Concentration | Solvent | Notes |
| Aminooxy Ligand | 10–50 mM | DMSO or Water | Ensure free base or adjust pH if HCl salt. |
| Carbonyl Biomolecule | 10–100 | Buffer | Aldehyde or Ketone functionalized. |
| Aniline Catalyst | 1.0 M | Water/DMSO | Toxic: Handle in fume hood. |
| Acetate Buffer | 0.1 M | Water | Adjust to pH 4.5 (for acid-stable). |
| Phosphate Buffer | 0.1 M | Water | Adjust to pH 7.0 (for acid-sensitive). |
Step-by-Step Workflow
-
Buffer Selection:
-
If protein is stable: Use Acetate Buffer (pH 4.5) .
-
If protein is sensitive: Use Phosphate Buffer (pH 7.0) .
-
-
Catalyst Addition (Critical for pH 7):
-
Reaction Initiation:
-
Add Carbonyl Biomolecule (Final: 10–50
M).[5] -
Add Aminooxy Ligand (Final: 5–10 equivalents relative to biomolecule).
-
-
Incubation:
-
Incubate at 25°C for 2–16 hours.
-
Pro-Tip: Do not heat proteins >37°C to accelerate; this often causes aggregation before ligation.
-
-
Purification:
-
Remove excess small molecule ligand and catalyst via Desalting Column (PD-10) or Dialysis into storage buffer (PBS pH 7.4).
-
References
-
Dirksen, A., & Dawson, P. E. (2008). Expanding the scope of chemoselective peptide ligations in chemical biology. Bioconjugate Chemistry, 19(12), 2543–2548.
-
Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis.[6][7] Chemical Reviews, 117(15), 10358–10376.[8] [6]
-
Agten, S. M., et al. (2016). Oxime ligation: a robust tool for the preparation of peptide-based materials. Journal of Peptide Science, 22(5), 271-279.
-
Rashidian, M., et al. (2013). A highly efficient catalyst for oxime ligation and hydrazone-oxime exchange suitable for bioconjugation.[9] Bioconjugate Chemistry, 24(7), 1277–1294.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Aminooxy Click Chemistry as a Tool for Bis-homo and Bis-hetero Ligand Conjugation to Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Controlling E/Z isomer ratio in oxime ether synthesis
Technical Support Center: Stereocontrol in Oxime Ether Synthesis Ticket System: Open Current Agent: Dr. A. Vance, Senior Application Scientist Subject: Optimizing E/Z Isomer Ratios in Oximation Reactions
Welcome to the Technical Support Center
You have reached the Tier 3 Support Desk for Organic Synthesis. Based on your inquiry regarding E/Z isomer control in oxime ethers , it appears you are dealing with the inherent lack of stereoselectivity in standard condensation reactions.
This guide is structured as a series of resolved "Support Tickets" that address the most common failure modes. We move beyond basic textbook definitions to the practical causality of why your ratio is off and how to force the equilibrium.
Module 1: The Core Issue (Thermodynamics vs. Kinetics)
Ticket #401: "Why am I getting a 1:1 mixture of isomers?"
Diagnosis:
You are likely operating under kinetic control or incomplete thermodynamic equilibration. The formation of the C=N bond is reversible, but the barrier to rotation around the double bond is high (
-
The Kinetic Trap: Nucleophilic attack of the alkoxyamine on the ketone/aldehyde occurs from both faces. If the reaction stops here (e.g., rapid precipitation or low temperature), you get a mixture reflecting the transition state energies, not the final product stability.
-
The Thermodynamic Goal: The (E)-isomer is generally the thermodynamic product for ketoximes and aldoximes. This is driven by steric repulsion . The hydroxyl/alkoxy group on nitrogen prefers to be trans (anti) to the bulkier substituent on the carbon to minimize steric clash with the nitrogen lone pair and the oxygen itself.
Visualizing the Isomerization Pathway:
Module 2: The Solution (Protocols for Stereocontrol)
Ticket #402: "How do I force the reaction to the (E)-isomer?"
Solution: If you cannot separate the isomers, you must isomerize the mixture. The most robust method is Acid-Catalyzed Equilibration .
Protocol A: The "HCl/Dioxane" Reset
This method protonates the oxime nitrogen, reducing the double-bond character (C=N
-
Dissolution: Dissolve your crude oxime ether mixture in anhydrous 1,4-dioxane (0.1 M concentration).
-
Acidification: Add 4M HCl in dioxane (0.5 - 1.0 equivalents).
-
Note: Aqueous HCl can be used, but water can sometimes hydrolyze the oxime back to the ketone. Anhydrous conditions are safer for valuable substrates.
-
-
Equilibration: Heat to 60°C - 80°C for 2-4 hours.
-
Monitoring: Check by HPLC or NMR. You should see the ratio shift (e.g., from 50:50 to >90:10).
-
Workup: Cool to 0°C, neutralize carefully with saturated NaHCO
, and extract.
Protocol B: Lewis Acid Isomerization ( or )
For acid-sensitive substrates where HCl is too harsh, Lewis acids can chelate the nitrogen lone pair, catalyzing rotation without Brønsted acidity [2].
-
Reagent:
(20 mol%) or . -
Solvent: Dichloromethane (DCM).
-
Temp: 0°C to Room Temperature.
-
Mechanism: The metal coordinates to the nitrogen and oxygen, potentially stabilizing a specific geometry or simply lowering the rotation barrier.
Module 3: Analytical Troubleshooting
Ticket #403: "I can't tell which isomer is which on the NMR."
Diagnosis: Assigning E vs. Z requires looking at the Chemical Shift Anisotropy . The oxime oxygen atom has an electron-rich lone pair that exerts a deshielding effect on protons spatially close to it (the syn or cis protons).
The "Deshielding Rule" Table:
| Feature | (E)-Isomer (Anti) | (Z)-Isomer (Syn) | Diagnostic Signal |
| Geometry | OR group is trans to the larger alkyl group (R | OR group is cis to the larger alkyl group (R | -- |
| Shielded (Upfield) | Deshielded (Downfield) | The proton cis to the oxygen is shifted downfield by | |
| Aldoxime (R-CH=N-OR) | Aldehydic H is trans to OR. | Aldehydic H is cis to OR. | Z-H is typically downfield of E-H . |
Self-Validation Step: Run a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment.
-
(Z)-Isomer: You will see a cross-peak (correlation) between the alkoxy group protons (N-O-CH ) and the
-protons of the group cis to it. -
(E)-Isomer: No cross-peak between the alkoxy group and the larger alkyl group (because they are trans).
Module 4: Advanced Scenarios (When Z is Desired)
Ticket #404: "Actually, I need the (Z)-isomer (Kinetic product)."
Solution: Obtaining the Z-isomer is harder because it fights thermodynamics. You must use Kinetic Control or Chelation .
-
Low Temperature: Run the condensation at -78°C or 0°C using a strong base (e.g., NaH or LiHMDS) to deprotonate the alkoxyamine first, making it a "hot" nucleophile that attacks quickly. Quench immediately at low temp.
-
Chelation Control: If your ketone has a heteroatom (like an
-amino or -hydroxy group), use a metal cation (Mg , Zn ). The metal can chelate between the ketone oxygen and the -heteroatom, locking the conformation during attack. -
Photochemistry: Irradiate the thermodynamic E-isomer with UV light (often 254 nm or 300 nm). This excites the molecule to a state where rotation is free, generating a "photostationary state" which often contains 30-40% of the Z-isomer, which can then be separated by chromatography [4].
Troubleshooting Flowchart
References
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Standard text on thermodynamic control and isomerization mechanisms). Link
- Gawley, R. E. (1981). "Stereochemistry of the oxime-ether synthesis." Journal of Organic Chemistry.
-
Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley. (Authoritative source for NMR chemical shifts of oxime isomers). Link
-
Dugave, C., & Demange, L. (2003). "Cis-Trans Isomerization of Organic Molecules and Biomolecules: Implications and Applications." Chemical Reviews, 103(7), 2475–2532. (Comprehensive review on isomerization methods including photochemistry). Link
Technical Support Center: Handling Hygroscopic Aminooxy Hydrochloride Salts
Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Best Practices for Storage, Handling, and Bioconjugation with Aminooxy-HCl Salts
Executive Summary & Chemical Context[1][2][3][4][5][6]
The Challenge: Aminooxy hydrochloride salts (
These salts are deliquescent; they avidly absorb atmospheric moisture, dissolving into a viscous oil within minutes of exposure. This compromises stoichiometric accuracy, hydrolyzes active esters, and introduces weighing errors that ruin bioconjugation efficiency.
The Solution: This guide replaces "quick fixes" with a self-validating handling protocol. We treat moisture not as a nuisance, but as a contaminant that must be rigorously excluded until the moment of reaction.
Module A: Storage and The "Cold Chain"
Principle: Water absorption is kinetically driven by temperature and thermodynamically driven by humidity. You must control both.
Standard Operating Procedure (SOP) for Storage
-
Primary Storage: Store at -20°C under an inert atmosphere (Argon or Nitrogen).
-
Secondary Containment: The vial should be sealed inside a secondary container (e.g., a Falcon tube or jar) containing a desiccant packet (Silica gel or
). -
The "Warm-Up" Rule (Critical):
-
Never open a cold vial. Condensation will form inside the vial immediately.
-
Protocol: Remove the vial from the freezer and let it equilibrate to room temperature (approx. 30–45 minutes) inside a desiccator before breaking the seal.
-
Visualization: The Safe Handling Loop
The following logic flow ensures the material never encounters moisture while cold.
Figure 1: The "Safe Handling Loop" prevents condensation, the #1 cause of material degradation.
Module B: Precision Weighing Protocol
The Issue: Static electricity and moisture absorption make weighing small amounts (1–10 mg) of hygroscopic salts on weighing paper impossible. The mass will drift upwards as you watch the balance.
The Solution: Use the Weighing by Difference method.[1][2][3][4] This is the only way to guarantee the mass inside your reaction vessel is accurate.
Protocol: Weighing by Difference[7][8][9]
-
Prepare: Dry a glass weighing bottle (or a small capped vial) and a receiving reaction vessel.
-
Load: In a glove box or dry bag (if available), transfer an approximate amount of aminooxy salt into the weighing bottle and cap it.
-
Initial Weigh (
): Place the capped weighing bottle on the analytical balance. Record the mass. -
Transfer:
-
Final Weigh (
): Place the capped weighing bottle back on the balance. Record the mass. -
Calculate:
Expert Insight: By weighing the container (which is capped) rather than the powder (which is exposed), you eliminate moisture absorption drift from the measurement.
Module C: Reaction Troubleshooting & Optimization
Context: Aminooxy groups react with aldehydes/ketones to form oximes.[5][6][7] This reaction is acid-catalyzed but slow at neutral pH.
Critical Alert: The pH Trap
Aminooxy salts are acidic (
-
Scenario: You calculate a buffer for pH 7.[8]0. You add the aminooxy salt.[8]
-
Result: The pH crashes to 4.0–5.0.
-
Fix: You must check and re-adjust the pH after dissolving the aminooxy salt, or use a high-molarity buffer (e.g., 0.1M - 0.5M Phosphate or Citrate).
Optimization Matrix
| Variable | Recommendation | Mechanism / Reason |
| Optimal pH | 4.5 – 5.0 | Promotes protonation of the carbonyl oxygen (activating it) without fully protonating the aminooxy nitrogen (deactivating it) [1]. |
| Neutral pH Catalyst | Aniline (10–100 mM) | Acts as a nucleophilic catalyst. Forms a reactive Schiff base intermediate with the aldehyde that the aminooxy group attacks faster than the free aldehyde [2]. |
| Superior Catalyst | p-Phenylenediamine (pPDA) | More effective than aniline at neutral pH (pH 7.0–7.4). Useful if your protein/DNA is acid-sensitive [3]. |
| Concentration | > 100 µM | Oxime ligation is second-order. High concentrations drive kinetics. |
Logic Flow: Troubleshooting Reaction Failure
Figure 2: Decision tree for diagnosing failed oxime ligations. Note that pH drift is the most common error.
Frequently Asked Questions (FAQs)
Q: My aminooxy hydrochloride salt has turned into a sticky gel. Can I still use it? A: Generally, no. This state (deliquescence) implies the salt has absorbed significant water.
-
Risk:[9][10][3][11] The mass you weigh will be mostly water, leading to gross under-dosing of the reagent.
-
Salvage: If the reagent is extremely expensive and chemical purity (by HPLC) is still intact, you can dissolve the entire vial in a known volume of buffer to create a stock solution. Calibrate the concentration using UV-Vis (if a chromophore is present) or by titrating a known aldehyde standard. Otherwise, discard it.
Q: Why is the reaction not working at pH 7.4? I need physiological conditions. A: Oxime ligation is inherently slow at pH 7.4 because the acid catalysis pathway is suppressed.
-
Solution: You must use a catalyst. Add 10–100 mM Aniline or 10 mM p-phenylenediamine (pPDA) . pPDA is superior at neutral pH and accelerates the reaction up to 20-fold compared to aniline [3].
Q: Can I use DMSO to dissolve the salt? A: Yes, and this is often preferred.
-
Protocol: Dissolve the hygroscopic salt in dry DMSO (anhydrous) to create a high-concentration stock (e.g., 50–100 mM).
-
Benefit: This minimizes water handling.[3][12] Aliquot this DMSO stock and store at -20°C. DMSO stocks are more stable than aqueous stocks, which degrade rapidly.
References
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (Chapter 3: The chemistry of reactive groups).
-
Dirksen, A., & Dawson, P. E. (2008). Rapid oxime and hydrazone ligations with aromatic aldehydes for biomolecular labeling. Bioconjugate Chemistry, 19(12), 2543–2548.
-
Wendeler, M., et al. (2014). Enhanced catalysis of oxime-based bioconjugations by substituted anilines. Bioconjugate Chemistry, 25(1), 93–101.
-
Sigma-Aldrich. (n.d.). Safety Data Sheet: O-substituted Hydroxylamine Hydrochlorides.
Sources
- 1. youtube.com [youtube.com]
- 2. pages.mtu.edu [pages.mtu.edu]
- 3. Weighing Procedure - Chromatography Forum [chromforum.org]
- 4. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 5. evitachem.com [evitachem.com]
- 6. Aminooxy-PEG4-acid HCl salt 1.0M aqueous solution, 1807537-38-7 | BroadPharm [broadpharm.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Enhanced catalysis of oxime-based bioconjugations by substituted anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Guide: NMR Characterization of Oxime Ethers Derived from Aminooxy Propanoates
The following guide is structured to provide a rigorous, technical analysis of aminooxy propanoate-derived oxime ethers, focusing on their NMR characterization and performance relative to alternative bioconjugation linkers.
Executive Summary: The "Click" Alternative
In the landscape of bioconjugation and peptidomimetics, aminooxy propanoates (e.g.,
Unlike the labile hydrazone linkage (
Synthesis & Structural Context
The reaction between an aminooxy propanoate and an aldehyde/ketone proceeds via nucleophilic attack, followed by dehydration. This "chemoselective ligation" operates effectively at acidic-to-neutral pH (4.5–7.0).
Mechanistic Workflow
The following diagram illustrates the synthesis pathway and the origin of the stereochemical divergence (
Figure 1: Synthesis of oxime ethers showing the divergence into geometric isomers. The E-isomer is typically thermodynamically favored for aldoximes due to steric minimization.
NMR Characterization Protocol
Accurate assignment of the
Diagnostic 1D H Signals
The aminooxy propanoate backbone provides a distinct spin system that acts as a structural reporter.
-
-Methylene Protons (
): These protons are directly attached to the electronegative oxygen and resonate as a triplet in the 4.0 – 4.3 ppm range. -
-Methylene Protons (
): These appear upfield as a triplet near 2.4 – 2.6 ppm . -
Azomethine Proton (
): For aldoxime ethers, this singlet is the primary indicator of isomerism, typically found between 6.5 – 8.5 ppm .
Resolving Isomerism (The "Gold Standard" Method)
Relying solely on chemical shift rules (e.g., shielding effects) can be misleading due to solvent and substituent variance. The only self-validating method is 2D NOESY (Nuclear Overhauser Effect Spectroscopy) .
The Logic of Assignment:
-
-Isomer (Syn): The oxime oxygen substituent (
) is spatially close to the aldehyde substituent ( ). Strong NOE correlation observed. -
-Isomer (Anti): The oxime oxygen substituent is spatially distant from
(close to the azomethine ). Weak or No NOE correlation between and .
Figure 2: Decision tree for stereochemical assignment of aldoxime ethers. Note: For aldoximes, the 'E' isomer often places the azomethine proton 'syn' to the oxygen, resulting in a strong NOE.
Performance Comparison: Oxime Ethers vs. Alternatives
To validate the choice of aminooxy propanoates, we compare their stability and spectral properties against standard hydrazones and amides.
Hydrolytic Stability
Oxime ethers exhibit superior resistance to hydrolysis compared to hydrazones, making them ideal for physiological applications (pH 7.4) and lysosomal mimicking conditions (pH 5.0).
Table 1: Comparative Stability Profile
| Linker Type | Structure | Hydrolysis Rate ( | Stability Half-life ( | Primary Failure Mode |
| Oxime Ether | 1 (Reference) | > 4 weeks (pH 7) | Acid-catalyzed hydrolysis (pH < 2) | |
| Hydrazone | ~1000x faster | Hours to Days | Rapid exchange/hydrolysis at pH 5-6 | |
| Amide | Negligible | Years | Enzymatic cleavage (Protease) |
Data Source: Kalia & Raines (2008) [1]; Ulrich et al. (2014) [2].
Chemical Shift Fingerprints
Distinguishing these linkers in complex mixtures is straightforward using
Table 2: Characteristic
| Carbon Type | Oxime Ether ( | Hydrazone ( | Amide ( |
| C=N / C=O | 145 – 155 | 135 – 145 | 165 – 175 |
| 68 – 72 ( | N/A | 40 – 50 ( |
Experimental Protocol: Synthesis & Analysis
Objective: Synthesis and characterization of (E)-3-(benzylideneaminooxy)propanoic acid.
-
Synthesis:
-
Dissolve
-aminooxy propionic acid hemihydrochloride (1.0 eq) in water/acetate buffer (pH 4.5). -
Add Benzaldehyde (1.1 eq) in MeOH. Stir at RT for 2 hours.
-
Observation: Product precipitates or requires extraction (EtOAc).
-
-
NMR Sample Prep:
-
Dissolve 10 mg of dried product in 0.6 mL DMSO-
. -
Note: Avoid CDCl
if the free acid is present, as solubility may be poor and H-bonding peaks (COOH) will broaden.
-
-
Acquisition:
-
1D
H: 16 scans, relaxation delay ( ) = 2.0s. -
2D NOESY: Mixing time (
) = 400 ms. This duration is optimal for medium-sized molecules to observe negative NOE enhancements without spin-diffusion artifacts.
-
References
-
Kalia, J., & Raines, R. T. (2008).[1] Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523–7526. [Link]
-
Ulrich, S., Boturyn, D., Buchoux, S., & Dumy, P. (2014). Oxime Ligation: A Chemoselective Click Reaction for Accessing Multifunctional Biomolecular Constructs. Chemistry – A European Journal, 20(1), 34-41. [Link]
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer. [Link]
-
Cimarelli, C., & Palmieri, G. (2000). Stereoselective synthesis of E- and Z-oxime ethers. Tetrahedron, 56(8), 1167-1172. [Link]
Sources
A Senior Application Scientist's Guide to Mass Spectrometry Analysis of Aminooxy-Labeled Peptides
For researchers, scientists, and drug development professionals, the precise and robust analysis of peptides is fundamental to unraveling biological complexity and advancing therapeutic innovation. Post-translational modifications (PTMs) and other carbonyl-containing species, such as those generated through oxidative stress, represent a critical class of analytes that require specialized methodologies for their detection and characterization. Aminooxy-based labeling, a cornerstone of bioorthogonal chemistry, offers a powerful solution for the targeted analysis of these peptides by mass spectrometry.
This guide provides an in-depth comparison of aminooxy-labeling strategies, offering field-proven insights into experimental design, reagent selection, and data interpretation. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our recommendations in authoritative references to ensure scientific integrity.
The Principle of Aminooxy Labeling: Forging a Stable Oxime Bond
At its core, aminooxy labeling leverages the chemoselective reaction between an aminooxy group (R-O-NH₂) and a carbonyl group (an aldehyde or ketone) on a peptide. This reaction, known as oxime ligation, forms a highly stable oxime bond (C=N-O).[1][2] The stability of this linkage, especially under physiological and mildly acidic conditions, is a key advantage over alternative methods like hydrazide labeling, which forms a less stable hydrazone bond susceptible to hydrolysis.[1][3]
The carbonyl group can be an intrinsic feature of the peptide, such as a post-translationally installed formylglycine, or it can be introduced chemically. For instance, the carbohydrate moieties on glycoproteins can be gently oxidized with sodium periodate (NaIO₄) to generate aldehyde groups, providing a handle for site-specific labeling.[4]
A Comparative Analysis of Aminooxy and Hydrazide Labeling Reagents
The choice between aminooxy and hydrazide labeling is a critical decision in experimental design, contingent on the specific requirements for reaction speed and bond stability.
| Feature | Aminooxy-based Reagents | Hydrazide-based Reagents |
| Reactive Group | Aminooxy (-O-NH₂) | Hydrazide (-CO-NH-NH₂) |
| Linkage Formed | Oxime (C=N-O) | Hydrazone (C=N-NH) |
| Linkage Stability | High, essentially irreversible under physiological conditions.[1][2] | Lower, reversible, and susceptible to hydrolysis, especially at low pH.[1] |
| Reaction pH | Optimal at pH 4.5-6.5.[1] | Optimal at pH 5.0-7.0.[1] |
| Reaction Kinetics | Generally slower.[1] | Generally faster.[1] |
| Catalysis | Reaction rate can be significantly accelerated by catalysts like aniline or its derivatives.[2][5] | Can also be accelerated by aniline catalysts.[1] |
| Ideal Use Case | Applications requiring a permanent, stable linkage for downstream analysis, such as quantitative proteomics and structural studies. | Applications where faster kinetics are prioritized and some degree of reversibility is acceptable or desired. |
This table summarizes the key performance characteristics of aminooxy-based versus hydrazide-based labeling reagents, with supporting citations.
A Curated Selection of Aminooxy Reagents for Diverse Applications
The versatility of the aminooxy functional group has led to the development of a wide array of reagents, each tailored for specific analytical goals.
| Reagent Type | Example | Primary Application | Key Advantages | Considerations |
| Biotinylation | Aminooxy-biotin | Enrichment of labeled peptides via avidin/streptavidin affinity chromatography.[3] | Robust and well-established enrichment strategy, crucial for low-abundance peptides. | The large biotin tag can sometimes suppress ionization or alter fragmentation patterns in MS.[6] |
| Quantitative Proteomics | AminoxyTMT | Isobaric labeling for multiplexed quantitative analysis of protein carbonylation. | Enables simultaneous identification and quantification of carbonylation sites across multiple samples. | Requires HCD fragmentation to release reporter ions; data analysis is more complex. |
| Cross-linking | Bis-aminooxy-PEG7 | Intra- and inter-peptide crosslinking for structural analysis and mapping protein-protein interactions.[7] | The PEG linker enhances solubility and provides a defined distance constraint for structural modeling. | Data analysis for cross-linked peptides is complex and requires specialized software. |
| Fluorescent Labeling | CF® Dye Aminooxy | Labeling peptides for fluorescence-based detection (e.g., microscopy, in-gel visualization) in conjunction with MS analysis. | Allows for orthogonal detection methods, correlating imaging data with MS-based identification. | The fluorescent tag adds significant mass and may impact peptide fragmentation. |
| Cleavable Linkers | Aminooxy-probes with cleavable spacers (e.g., disulfide or diol-based) | Facilitates the release of labeled peptides after enrichment, removing the affinity tag prior to MS analysis.[8] | Minimizes the impact of the affinity tag on ionization and fragmentation, leading to cleaner MS/MS spectra. | Requires an additional cleavage step in the workflow. |
This table provides a comparative overview of different classes of aminooxy reagents and their primary applications in mass spectrometry-based proteomics.
Experimental Workflows and Protocols
The following sections provide detailed, step-by-step methodologies for the labeling and analysis of aminooxy-conjugated peptides.
Diagram of the General Experimental Workflow
Caption: General workflow for aminooxy labeling and MS analysis.
Protocol 1: General Aminooxy Labeling of Peptides
This protocol provides a general framework for labeling peptides containing a carbonyl group.
-
Peptide Preparation:
-
Dissolve the peptide sample containing aldehydes or ketones in a reaction buffer (e.g., 100 mM sodium acetate, pH 4.5-5.5) to a final concentration of 1-5 mg/mL.[7]
-
-
Reagent Preparation:
-
Prepare a stock solution of the desired aminooxy reagent (e.g., Aminooxy-biotin, AminoxyTMT) in an appropriate solvent like DMSO or DMF to a concentration of 50 mM.[1]
-
-
Labeling Reaction:
-
Add the aminooxy reagent stock solution to the peptide solution to achieve a 20- to 50-fold molar excess of the reagent over the peptide.[4][7]
-
To accelerate the reaction, add a catalyst such as aniline to a final concentration of 10-20 mM.[4][7]
-
Incubate the reaction mixture for 2-4 hours at 37°C or overnight at 4°C with gentle agitation.[1][7]
-
-
Quenching (Optional):
-
To quench any unreacted carbonyl groups, add hydroxylamine to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.[7]
-
-
Sample Cleanup:
-
Proceed with enrichment (if using an affinity tag like biotin) or directly to desalting using a C18 StageTip or a similar reversed-phase cleanup method to remove excess reagent and catalyst before LC-MS/MS analysis.
-
Protocol 2: Enrichment of Aminooxy-Biotin Labeled Peptides
-
Bead Preparation:
-
Use streptavidin-conjugated magnetic beads or agarose resin. Wash the beads extensively with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
-
Binding:
-
Incubate the labeled peptide sample with the prepared beads for 1-2 hours at room temperature with gentle rotation to allow for the binding of biotinylated peptides.
-
-
Washing:
-
Wash the beads multiple times with a series of buffers to remove non-specifically bound peptides. This can include high salt buffers (e.g., 1 M NaCl) and organic solvents (e.g., acetonitrile).
-
-
Elution/On-Bead Digestion:
-
If a cleavable linker is used, elute the peptides by adding the appropriate cleavage reagent.[8]
-
For non-cleavable linkers, peptides are typically eluted under harsh denaturing conditions (e.g., boiling in SDS-PAGE loading buffer, though this is not ideal for direct MS analysis) or analyzed after on-bead digestion if the labeling was performed on intact proteins prior to digestion.
-
Mass Spectrometry Analysis and Data Interpretation
Fragmentation of Aminooxy-Labeled Peptides
The fragmentation behavior of labeled peptides is a crucial consideration for successful identification.
-
Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD): These are the most common fragmentation methods. They primarily cleave the peptide backbone, generating b- and y-type ions that are used for sequence determination. The aminooxy label itself is generally stable under these conditions, but the attached tag (e.g., biotin, fluorescent dye) can sometimes undergo fragmentation, leading to characteristic neutral losses or fragment ions.[6] It is essential to account for the mass of the entire aminooxy-tag adduct as a variable modification on the reactive amino acid residue during database searching.
-
Electron-Transfer Dissociation (ETD): ETD is a non-ergodic fragmentation method that is particularly useful for preserving labile PTMs. It generates c- and z-type fragment ions. While less common for this specific application, it could be advantageous if the aminooxy label is part of a larger, more complex modification that is prone to fragmentation under CID/HCD.
Diagram of Data Analysis Workflow
Caption: Data analysis workflow for aminooxy-labeled peptides.
Database Search Strategies
Accurate identification of aminooxy-labeled peptides requires careful setup of the database search parameters.
-
Define the Variable Modification: The most critical step is to define the exact mass of the aminooxy reagent adduct on the potential amino acid residues (e.g., formylglycine, or serine/threonine if periodate oxidation was used on a glycoprotein). This is entered as a variable modification in the search engine.
-
Search Space: Use a comprehensive protein sequence database (e.g., UniProt) for the organism of interest.
-
Enzyme Specificity: Set the enzyme specificity according to the protease used (e.g., Trypsin/P).
-
Precursor and Fragment Mass Tolerance: Set these values based on the mass accuracy of your instrument (e.g., 10 ppm for precursor ions and 0.02 Da for fragment ions on an Orbitrap).
-
False Discovery Rate (FDR): Employ a target-decoy strategy to control the false discovery rate, typically setting a threshold of 1% at the peptide and protein levels.[9]
Computational tools like MaxQuant, Proteome Discoverer, and open-source alternatives provide frameworks for these analyses.[10][11][12] For complex datasets with unexpected modifications, "open" or "blind" modification search algorithms can be employed to identify both the expected aminooxy label and any other co-occurring modifications.[3][13]
Conclusion: A Trusted Approach for Carbonyl-Containing Peptide Analysis
Aminooxy-based labeling, through the formation of a stable oxime linkage, provides a robust and versatile platform for the mass spectrometric analysis of peptides containing carbonyl groups. Its superiority over hydrazide chemistry in terms of bond stability makes it the preferred choice for applications demanding high confidence in identification and quantification. By carefully selecting the appropriate aminooxy reagent, optimizing the labeling protocol, and employing a rigorous data analysis strategy, researchers can confidently interrogate this important class of biomolecules. This guide serves as a foundational resource, grounded in established principles and authoritative data, to empower scientists in their pursuit of novel discoveries in proteomics and drug development.
References
-
Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. u:scholar. Available at: [Link]
- Computational Analysis of Unassigned High Quality MS/MS Spectra in Proteomic Datasets.
-
Photomediated oxime ligation as a bioorthogonal tool for spatiotemporally-controlled hydrogel formation and modification. Cole DeForest. Available at: [Link]
-
Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. PMC - NIH. Available at: [Link]
-
Software for computational peptide identification from MS-MS data. PubMed. Available at: [Link]
- Computational Tools for Mass Spectrometry based Proteomic Data.
-
COMPUTATIONAL METHODS TO STUDY KNOWN AND NOVEL PROTEIN POST-TRANSLATIONAL MODIFICATIONS BY MASS SPECTROMETRY. Tesi di dottorato. Available at: [Link]
-
pFind Studio: a computational solution for mass spectrometry-based proteomics. pFind Studio. Available at: [Link]
-
A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation. Amazon AWS. Available at: [Link]
-
Kinetic Analysis of Oxime Ligation Reactions between the Aldehyde, Citral, and 1 with Different Catalysts. ResearchGate. Available at: [Link]
-
Aminooxy Click Chemistry as a Tool for Bis-homo and Bis-hetero Ligand Conjugation to Nucleic Acids. PMC. Available at: [Link]
-
Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement: new insights on structural factors that promote α,β fragmentation. PMC. Available at: [Link]
-
A Single-step Reaction for Glycosylation of Aminooxy Peptides By Adel Faleh G Alghaith Submitted to the graduate degree program. KU ScholarWorks. Available at: [Link]
- Rapid oxime and hydrazone ligations with aromatic aldehydes for biomolecular labeling.
-
Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Communications (RSC Publishing). Available at: [Link]
- Labeling Methods in Mass Spectrometry Based Quantitative Proteomics.
- Glen Report 25.15 - Technical Brief - Aldehyde and AminoOxy conjugations.
-
Cleavable Crosslinkers as Tissue Fixation Reagents for Proteomic Analysis. PubMed. Available at: [Link]
-
Development and Optimization of an Aminooxy Coupling Reaction to Prepare Multivalent Bioconjugates with a Single Noncanonical Amino Acid. ACS Publications. Available at: [Link]
-
Comparing the Efficiencies of Hydrazide Labels in the Study of Protein Carbonylation in Human Serum Albumin. PMC. Available at: [Link]
-
Characteristic fragmentation patterns of trimethylsilyl and trimethylsilyl-oxime derivatives of plant disaccharides as obtained by gas chromatography coupled to ion-trap mass spectrometry. PubMed. Available at: [Link]
-
To tag or not to tag: a comparative evaluation of immunoaffinity-labeling and tandem mass spectrometry for the identification and localization of posttranslational protein carbonylation by 4-hydroxy-2-nonenal, an end-product of lipid peroxidation. PubMed. Available at: [Link]
-
PROSPECT PTMs: Rich Labeled Tandem Mass Spectrometry Dataset of Modified Peptides for Machine Learning in Proteomics. NeurIPS. Available at: [Link]
-
Optimized synthesis of aminooxy-peptides as glycoprobe precursors for surface-based sugar–protein interaction studies. PMC. Available at: [Link]
-
Aminooxy reagents for synthesis and analysis : expanding the role of oximation.. SciSpace. Available at: [Link]
-
Peptide Database Search Strategies to Improve Peptide Identifications Using High Resolution Mass Spectrometry. University of Washington. Available at: [Link]
-
Fast Multi-blind Modification Search through Tandem Mass Spectrometry. PMC. Available at: [Link]
-
Characteristic fragmentation patterns of the trimethylsilyl and trimethylsilyl-oxime derivatives of various saccharides as obtained by gas chromatography coupled to ion-trap mass spectrometry. ResearchGate. Available at: [Link]
-
Chemical Proteomics Reagents. Precise PEG. Available at: [Link]
-
PROSPECT PTMs: Rich Labeled Tandem Mass Spectrometry Dataset of Modified Peptides for Machine Learning in Proteomics. proceedings.com. Available at: [Link]
- Tandem mass spectrometry of peptides.
-
A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation. ResearchGate. Available at: [Link]
-
JUMP: A Tag-based Database Search Tool for Peptide Identification with High Sensitivity and Accuracy. PMC. Available at: [Link]
-
Applications of Tandem Mass Spectrometry (MS/MS) in Protein Analysis for Biomedical Research. PMC. Available at: [Link]
-
Bridging the Gap between Database Search and De Novo Peptide Sequencing with SearchNovo. bioRxiv.org. Available at: [Link]
-
Effective leveraging of targeted search spaces for improving peptide identification in MS/MS based proteomics. PMC. Available at: [Link]
-
Fluorescent labeling strategies for molecular bioimaging. PMC - NIH. Available at: [Link]
-
Characteristic Fragmentation Behavior of Linear and Cyclic O-Linked Glycopeptides and Their Peptide Skeletons in MALDI-TOF/TOF MS. MDPI. Available at: [Link]
-
Proteomics Database Searching 101: Principles and Best Practices. Technology Networks. Available at: [Link]
-
New strategies for fluorescently labeling proteins in the study of amyloids. PMC - NIH. Available at: [Link]
-
Imaging proteins inside cells with fluorescent tags. PMC. Available at: [Link]
-
Fluorescent labeling of proteins in vitro and in vivo using encoded peptide tags. PMC - NIH. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. COMPUTATIONAL METHODS TO STUDY KNOWN AND NOVEL PROTEIN POST-TRANSLATIONAL MODIFICATIONS BY MASS SPECTROMETRY [tesidottorato.depositolegale.it]
- 4. biotium.com [biotium.com]
- 5. glenresearch.com [glenresearch.com]
- 6. To tag or not to tag: a comparative evaluation of immunoaffinity-labeling and tandem mass spectrometry for the identification and localization of posttranslational protein carbonylation by 4-hydroxy-2-nonenal, an end-product of lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Cleavable Crosslinkers as Tissue Fixation Reagents for Proteomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. technologynetworks.com [technologynetworks.com]
- 10. Computational Analysis of Unassigned High Quality MS/MS Spectra in Proteomic Datasets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Software for computational peptide identification from MS-MS data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mass-spec.stanford.edu [mass-spec.stanford.edu]
- 13. Fast Multi-blind Modification Search through Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Stability Analysis: Methyl 2-(aminooxy)propanoate vs. Aminooxy-isobutyric Acid (AOIBA)
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
In the landscape of bioconjugation and molecular probe development, aminooxy-containing reagents are indispensable tools for the formation of stable oxime bonds with aldehydes and ketones. The choice of a specific aminooxy linker can have profound implications not only for reaction kinetics but also for the shelf-life and handling of the reagent itself. This guide provides an in-depth, objective comparison of the stability of two closely related yet distinct aminooxy reagents: Methyl 2-(aminooxy)propanoate and 2-(Aminooxy)-2-methylpropanoic acid, also known as aminooxy-isobutyric acid (AOIBA). While direct, side-by-side experimental data in published literature is scarce, a robust comparison can be constructed from fundamental chemical principles and data on analogous structures.
Molecular Structures and Inherent Stability Considerations
At first glance, the two molecules are very similar. Both possess the crucial aminooxy (-O-NH₂) functional group required for oxime ligation. The key difference lies in the nature of the carboxyl group, a distinction that is central to their stability profiles.
-
Methyl 2-(aminooxy)propanoate features a methyl ester . Esters are known to be susceptible to hydrolysis, a chemical process where water breaks the ester bond to yield a carboxylic acid and an alcohol (in this case, methanol). This reaction can be catalyzed by acid or, more significantly, by base.
-
Aminooxy-isobutyric acid (AOIBA) possesses a free carboxylic acid . This functional group is generally stable and does not undergo hydrolysis. Additionally, AOIBA has a gem-dimethyl group adjacent to the aminooxy function, which introduces steric hindrance that can influence reactivity and potentially the stability of the subsequent oxime bond.[1]
This fundamental structural difference is the primary predictor of their divergent stability under common laboratory conditions.
Comparative Stability Analysis
The stability of a reagent is paramount for ensuring reproducibility in experimental workflows, from storage to the final conjugation reaction. The primary degradation pathway for Methyl 2-(aminooxy)propanoate is hydrolysis of the ester, whereas AOIBA is largely stable against such degradation.
pH-Dependent Stability
The pH of the solvent is the most critical factor governing the stability of the methyl ester.
-
Alkaline Conditions (pH > 8): Methyl 2-(aminooxy)propanoate is expected to be highly unstable under basic conditions. The hydroxide ion acts as a potent nucleophile, rapidly catalyzing the hydrolysis of the ester (a process known as saponification) to yield the corresponding carboxylate salt and methanol. This degradation is generally irreversible and rapid. Many common esters show a dramatic increase in hydrolysis rate as pH increases.[2][3]
-
Neutral Conditions (pH ≈ 7): At neutral pH, the uncatalyzed hydrolysis of the methyl ester still occurs, albeit at a much slower rate than under basic conditions.[2] For long-term storage in aqueous buffers, this slow degradation can lead to a significant loss of the active esterified reagent over time, generating the AOIBA-like carboxylate as a byproduct. Phosphate-buffered saline (PBS), a common biological buffer, can contribute to reagent degradation over time.[4][5]
-
Acidic Conditions (pH < 6): Acid-catalyzed hydrolysis of the ester will also occur. While generally slower than base-catalyzed hydrolysis, storage in acidic buffers for extended periods can also lead to degradation.[2] Notably, oxime ligation reactions are often performed at mildly acidic pH (e.g., pH 4.5-5.5) to catalyze the formation of the oxime bond.[6][7] This presents a trade-off: conditions that favor the desired conjugation reaction may also promote the slow hydrolysis of the ester reagent.
AOIBA , in contrast, is expected to be stable across this entire pH range. The carboxylic acid and aminooxy groups remain intact, making it a more robust reagent for applications requiring formulation in aqueous buffers for extended periods.
Thermal Stability
For both molecules, the aminooxy group itself is the most thermally sensitive moiety. While data for these specific molecules is not available, general guidelines for amine-containing compounds suggest that thermal degradation accelerates at significantly elevated temperatures, often above 200°F (93°C), with bulk temperatures in chemical processes often kept below 260°F (127°C) to minimize degradation.[8] For standard laboratory applications and storage (e.g., -20°C to 40°C), the core structures of both molecules are unlikely to undergo significant thermal degradation.
The primary thermal concern relates to long-term storage in solution. The rate of hydrolysis for Methyl 2-(aminooxy)propanoate is temperature-dependent; as temperature increases, the rate of hydrolysis at any given pH will also increase. Therefore, storage at lower temperatures (e.g., 4°C or -20°C) is critical to minimize hydrolytic degradation.[9]
Long-Term Storage
For optimal shelf-life, reagents like these should be stored under conditions that minimize degradation.
-
As a Solid: Both Methyl 2-(aminooxy)propanoate (typically as a hydrochloride salt) and AOIBA are most stable when stored as dry solids at -20°C, protected from moisture.[10] In this state, the risk of hydrolysis for the methyl ester is negligible.
-
In Solution:
-
Methyl 2-(aminooxy)propanoate: If a stock solution is required, it should be prepared in an anhydrous organic solvent like DMSO or DMF and stored at -20°C or -80°C. Aqueous buffer solutions should be prepared fresh and used immediately to avoid hydrolysis.
-
AOIBA: Stock solutions can be prepared in organic solvents or aqueous buffers. Due to its superior hydrolytic stability, buffered aqueous solutions of AOIBA are more stable over time compared to the methyl ester counterpart. However, for any conjugated reagent, storage in a buffer system like histidine-sucrose can improve long-term stability over simple PBS.[4][5]
-
Summary of Stability Comparison
| Parameter | Methyl 2-(aminooxy)propanoate | Aminooxy-isobutyric acid (AOIBA) | Rationale |
| pH Stability | Poor in alkaline pH; slow degradation at neutral & acidic pH. | High stability across a wide pH range. | The methyl ester is susceptible to base- and acid-catalyzed hydrolysis. The carboxylic acid is stable.[2][11] |
| Thermal Stability | Stable at typical lab temperatures; hydrolysis rate is temperature-dependent. | Stable at typical lab temperatures. | The core structures are robust; the primary concern for the ester is accelerated hydrolysis at higher temperatures.[8] |
| Storage (Solid) | High stability as a dry solid (HCl salt), protected from moisture. | High stability as a dry solid, protected from moisture. | Degradation pathways like hydrolysis are minimized in the solid state. |
| Storage (Aqueous) | Low stability. Recommended to prepare fresh before use. | Moderate to high stability. More robust for pre-made buffer solutions. | Hydrolysis of the ester bond is the primary degradation pathway in water. |
| Storage (Organic) | High stability in anhydrous organic solvents (e.g., DMSO, DMF). | High stability in anhydrous organic solvents. | Absence of water prevents hydrolysis. |
Experimental Protocols for Stability Assessment
To provide a framework for direct comparison, the following protocols describe a self-validating system for assessing the hydrolytic stability of these reagents using High-Performance Liquid Chromatography (HPLC).
Protocol 1: pH-Dependent Hydrolysis Study
This protocol quantifies the degradation of the target compound over time at different pH values.
Workflow for pH-Dependent Hydrolysis Study
Caption: Workflow for assessing pH-dependent hydrolytic stability.
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of both Methyl 2-(aminooxy)propanoate HCl and AOIBA in anhydrous DMSO. This T=0 stock serves as the 100% integrity reference.
-
Buffer Preparation: Prepare three buffers:
-
100 mM Sodium Acetate, pH 4.5
-
100 mM Sodium Phosphate, pH 7.4
-
100 mM Sodium Borate, pH 9.0
-
-
Initiation of Study: For each compound, dilute the DMSO stock solution into each of the three buffers to a final concentration of 1 mM. Vortex gently.
-
Time-Zero (T0) Sample: Immediately upon dilution, withdraw an aliquot (e.g., 50 µL) from each tube, mix it with an equal volume of acetonitrile to quench any reaction, and place it in an HPLC vial. Analyze immediately. This establishes the initial peak area corresponding to 100% of the compound.
-
Incubation: Incubate all reaction tubes at a constant temperature, for example, 25°C.
-
Time-Point Sampling: Withdraw aliquots at subsequent time points (e.g., 1, 4, 8, and 24 hours), quench with acetonitrile as in step 4, and analyze by HPLC.
-
HPLC Analysis: Use a reverse-phase C18 column with a suitable mobile phase gradient (e.g., Water/Acetonitrile with 0.1% TFA) to separate the parent compound from its degradation products. Monitor the peak area of the parent compound at a suitable wavelength (e.g., 210 nm).
-
Data Analysis: For each pH and compound, calculate the percentage of the parent compound remaining at each time point relative to the T0 sample. Plot this percentage against time to determine the degradation kinetics and half-life.
Implications for Application and Recommendations
The choice between these two reagents should be guided by the specific experimental context.
-
For applications requiring pre-formulated aqueous solutions or reactions that run for extended periods at neutral or alkaline pH, AOIBA is the superior choice. Its hydrolytic stability ensures that the reagent concentration remains constant, leading to more reliable and reproducible conjugations.
-
Methyl 2-(aminooxy)propanoate is a suitable reagent when used under controlled conditions. It is ideal for reactions in anhydrous organic solvents or for aqueous reactions where the reagent is dissolved immediately before use and the reaction time is short. Its use in mildly acidic, rate-accelerating buffers is effective, but researchers should be aware of the potential for slow, competing hydrolysis over long reaction times.[6]
Senior Scientist's Recommendation:
For general-purpose use and to maximize the reliability and reproducibility of bioconjugation protocols, Aminooxy-isobutyric acid (AOIBA) is the recommended reagent due to its significantly higher hydrolytic stability. The risk of reagent degradation is a silent and often overlooked variable in experiments. By choosing a more robust molecule, researchers can eliminate this variable, leading to more consistent outcomes. While Methyl 2-(aminooxy)propanoate is a perfectly viable reagent, its use requires more stringent handling and awareness of its potential for degradation in aqueous media.
Conclusion
The stability of a chemical reagent is a foundational pillar of successful and reproducible research. While Methyl 2-(aminooxy)propanoate and AOIBA are both effective aminooxy donors for oxime ligation, their stability profiles are markedly different. This difference is almost entirely attributable to the methyl ester moiety in the former, which is susceptible to hydrolysis, and the robust carboxylic acid in the latter. For researchers in drug development and chemical biology, where precision and reliability are paramount, understanding these differences is key to selecting the right tool for the job. The inherent stability of AOIBA makes it a more forgiving and robust choice for a wide array of applications in aqueous environments.
References
-
Hawe, A., et al. (2016). Storage Conditions of Conjugated Reagents Can Impact Results of Immunogenicity Assays. AAPS J. [Link]
-
Wiley Online Library. (2016). Storage Conditions of Conjugated Reagents Can Impact Results of Immunogenicity Assays. [Link]
-
MDPI. (2024). Bioconjugation Techniques for Enhancing Stability and Targeting Efficiency of Protein and Peptide Therapeutics. [Link]
-
SciSpace. (2012). Aminooxy reagents for synthesis and analysis : expanding the role of oximation. [Link]
-
Interchim. Aminooxy & Aldehyde PEO/PEG reagents. [Link]
-
Dirksen, A., et al. (2008). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Bioconjugate Chemistry. [Link]
-
Glen Research. (2013). Technical Brief - Aldehyde and AminoOxy conjugations. [Link]
-
Bryan Research & Engineering, LLC. (2008). Amine Thermal Degradation. [Link]
-
Chemsrc. (2025). Methyl propanoate | CAS#:554-12-1. [Link]
-
ScienceDirect. (2019). The effect of aminooxy-linkers' structure on the mechanical properties of hyaluronan-oxime hydrogels. [Link]
-
PubMed. (2022). Dose-Response Absorption Kinetics of Oral L-Beta-Aminoisobutyric Acid (L-BAIBA) Supplementation in Healthy Men and Women. [Link]
-
MDPI. (2019). Beta-Aminoisobutyric Acid as a Novel Regulator of Carbohydrate and Lipid Metabolism. [Link]
-
Frontiers. (2023). Signaling metabolite β-aminoisobutyric acid as a metabolic regulator, biomarker, and potential exercise pill. [Link]
-
PMC. The L-enantiomer of β- aminobutyric acid (L-BAIBA) as a potential marker of bone mineral density, body mass index, while D-BAIBA of physical performance and age. [Link]
-
MDPI. (2018). How the Crosslinking Agent Influences the Thermal Stability of RTV Phenyl Silicone Rubber. [Link]
-
PMC. (2024). Both enantiomers of β-aminoisobutyric acid BAIBA regulate Fgf23 via MRGPRD receptor by activating distinct signaling pathways in osteocytes. [Link]
-
EPA. Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships. [Link]
-
IJSDR. Effect of Aqueous DMSO Solvent on the Hydrolysis Rate and Mechanism of a Biologically Active Ester Methylpicolinate. [Link]
-
PubMed. (2012). C2 hydroxyl group governs the difference in hydrolysis rates of methyl-α-D-glycero-D-guloseptanoside and methyl-β-D-glycero-D-guloseptanoside. [Link]
-
ResearchGate. (2025). C2 Hydroxyl Group Governs the Difference in Hydrolysis Rates of Methyl-alpha-D-glycero-D-guloseptanoside and Methyl-beta-D-glycero-D-guloseptanoside | Request PDF. [Link]
-
Zenodo. Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. zenodo.org [zenodo.org]
- 4. researchgate.net [researchgate.net]
- 5. Storage Conditions of Conjugated Reagents Can Impact Results of Immunogenicity Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. glenresearch.com [glenresearch.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Amine Thermal Degradation [bre.com]
- 9. Antibody Storage and Antibody Shelf Life [labome.com]
- 10. 89766-91-6|2-(Aminooxy)-2-methylpropanoic acid hydrochloride|BLD Pharm [bldpharm.com]
- 11. Methyl propanoate | CAS#:554-12-1 | Chemsrc [chemsrc.com]
HPLC Purification Methods for Aminooxy-Modified Compounds: A Comparative Technical Guide
Executive Summary Aminooxy-modified compounds (containing an -O-NH₂ group) are critical intermediates in bioconjugation, particularly for site-specific oxime ligation with aldehydes or ketones.[1] However, their unique nucleophilicity presents distinct purification challenges compared to standard peptides or small molecules. This guide provides a technical comparison of HPLC purification strategies, emphasizing the balance between recovery, purity, and downstream application (e.g., MS analysis vs. conjugation efficiency).
Part 1: The Critical Constraint (The "Acetone Trap")
Before selecting a chromatographic method, every researcher must understand the primary failure mode in aminooxy purification: inadvertent side-reaction with ketones.
The Mechanism: The aminooxy group is a potent nucleophile (pKa ~4.5) designed to react with carbonyls. Common laboratory solvents like Acetone (often used for washing glassware) will react instantly with your compound to form a stable oxime adduct, ruining the sample.
Chemical Hazard Visualization
The following diagram illustrates the "Silent Killer" reaction that occurs if acetone-contaminated glassware or mobile phases are used.
Caption: Figure 1. The "Acetone Trap": Irreversible formation of an isopropylidene oxime adduct (+40 Da mass shift) upon exposure to acetone.
Protocol Mandate:
-
Never use acetone to wash glassware intended for aminooxy compounds.
-
Dedicate specific glassware or use disposable plasticware.
-
Verify mobile phase solvents (Acetonitrile) are "HPLC Grade" or higher (low carbonyl content).
Part 2: Comparative Analysis of Purification Methods
The choice of method depends on the hydrophobicity of the linker and the downstream application.
Table 1: Method Performance Matrix
| Feature | Method A: Acidic RP-HPLC (TFA) | Method B: Acidic RP-HPLC (Formic Acid) | Method C: HILIC (Ammonium Formate) |
| Primary Use Case | High-purity isolation for conjugation. | LC-MS analysis or purification for sensitive bioassays. | Polar glycan-aminooxy or short PEG linkers. |
| Mobile Phase A | Water + 0.1% TFA | Water + 0.1% Formic Acid | 10 mM Ammonium Formate (pH 4.5) |
| Mobile Phase B | Acetonitrile + 0.1% TFA | Acetonitrile + 0.1% Formic Acid | Acetonitrile |
| Peak Shape | Excellent. TFA acts as an ion-pairing agent, sharpening peaks. | Moderate. Peaks may tail due to lack of strong ion pairing. | Good (for polar species only). |
| MS Compatibility | Poor. TFA suppresses ionization (signal loss). | Excellent. High sensitivity. | Good. Volatile salts are MS-friendly. |
| Stability Note | Aminooxy group is stable. | Aminooxy group is stable.[1] | Best for hydrophilic compounds that precipitate in RP. |
Scientific Rationale
-
pKa & Retention: The aminooxy group has a pKa of ~4.5. In Method A (pH ~2) , the group is fully protonated (
). This charge increases solubility in aqueous phases but requires the ion-pairing effect of Trifluoroacetic Acid (TFA) to mask the charge and allow interaction with the C18 column, resulting in sharp resolution. -
MS Suppression: TFA anions form strong ion pairs with the positively charged aminooxy group in the gas phase, suppressing the signal in Mass Spectrometry. If the goal is identification , Method B is superior. If the goal is preparative purity , Method A is preferred.
Part 3: Recommended Workflow & Decision Tree
Use this logic to select the correct protocol for your specific aminooxy-modified compound.
Caption: Figure 2. Decision matrix for selecting the optimal stationary and mobile phases based on compound polarity and end-use.
Part 4: Detailed Protocol (Method A: TFA-Mediated RP-HPLC)
This protocol is the "Gold Standard" for isolating aminooxy linkers or peptides with high purity (>95%) for subsequent oxime ligation.
System Preparation (Self-Validating Steps)
-
Flush Lines: Wash system with 100% Methanol to remove any potential ketone contaminants from previous runs.
-
Blank Run: Inject a solvent blank. Monitor 214 nm (peptide bond) and 280 nm (aromatic). Ensure no "ghost peaks" appear.
Mobile Phase Preparation[3]
-
Solvent A: 1000 mL Milli-Q Water + 1.0 mL TFA (0.1% v/v). Degas thoroughly.
-
Solvent B: 1000 mL HPLC-grade Acetonitrile + 1.0 mL TFA (0.1% v/v).
-
Expert Tip: Do not use "aged" acetonitrile. Hydrolysis of acetonitrile can produce acetamide and traces of ammonia over months, altering pH.
-
Gradient Strategy
-
Column: C18 (e.g., 300Å pore size for peptides, 100Å for small linkers).
-
Flow Rate: 1 mL/min (analytical) or 10-20 mL/min (preparative).
-
Gradient:
-
0-5 min: 5% B (Isocratic hold to elute salts/polar impurities).
-
5-35 min: 5% -> 60% B (Linear gradient).
-
35-40 min: 95% B (Wash).
-
40-50 min: 5% B (Re-equilibration).
-
Post-Purification Handling (Crucial)
Aminooxy compounds are prone to oxidation and degradation if left in solution.
-
Fraction Collection: Collect peaks into polypropylene tubes (glass can leach alkali, altering pH).
-
Immediate Processing: Freeze fractions immediately in liquid nitrogen or dry ice.
-
Lyophilization: Lyophilize to a dry powder.
References
-
Biotage. How to choose your acidic mobile phase modifier for peptide purification. Retrieved from [Link]
-
Waters Corporation. Comparing Mobile Phase Additives for the Separation of mAb Tryptic Peptides. Retrieved from [Link]
-
National Institutes of Health (PMC). Acetone Precipitation of Proteins and the Modification of Peptides. Retrieved from [Link]
-
Synthagen. How to store peptides so they do not lose their properties? Retrieved from [Link]
Sources
Personal protective equipment for handling Methyl 2-(aminooxy)propanoate hydrochloride
Topic: Personal Protective Equipment (PPE) & Safe Handling Guide: Methyl 2-(aminooxy)propanoate hydrochloride
Part 1: Executive Safety Summary
Compound Identity:
-
Chemical Name: Methyl 2-(aminooxy)propanoate hydrochloride[1]
-
CAS Number: 13748-82-8[1]
-
Physical State: White to off-white hygroscopic solid/powder.
Immediate Hazard Profile (GHS Classification): This compound poses risks primarily through contact and inhalation of dust. It is an irritant to all mucosal surfaces.
Critical Directive: Handle strictly within a certified chemical fume hood . The primary risk vector is the generation of airborne particulates during weighing and transfer, which can cause severe respiratory distress and ocular damage due to the acidic nature of the hydrochloride salt upon contact with moisture.
Part 2: Risk Assessment & Hazard Analysis
Effective safety protocols rely on understanding why a hazard exists.
1. The Aminooxy Moiety (-O-NH₂):
-
Reactivity: Aminooxy groups are potent nucleophiles (alpha-effect). While this makes them useful for bioconjugation (e.g., oxime ligation), it also means they can react non-specifically with biological carbonyls (aldehydes/ketones) in your tissues if exposure occurs.
-
Sensitization Potential: Like hydroxylamine derivatives, aminooxy compounds have the potential to cause skin sensitization upon repeated exposure, leading to allergic contact dermatitis.
2. The Hydrochloride Salt Counterion:
-
Hygroscopicity: HCl salts avidly absorb atmospheric moisture. This clumping effect can lead to "sudden release" when breaking up solids with a spatula, ejecting particulates into the air.
-
Acidity: Upon contact with sweat or eye moisture, the salt dissociates, locally lowering pH and causing immediate chemical irritation or burns.
Part 3: PPE Selection Matrix
This matrix defines the minimum protective barrier required.
| PPE Category | Standard Specification | Rationale |
| Hand Protection | Nitrile Rubber (Min. thickness: 0.11 mm) | Nitrile provides excellent resistance to organic salts and incidental acid exposure. Latex is not recommended due to poor chemical resistance against organic modifiers often used with this compound. |
| Eye Protection | Chemical Safety Goggles (ANSI Z87.1 / EN 166) | Safety glasses with side shields are insufficient for powders. Goggles form a seal that prevents airborne dust from bypassing the lens and contacting the eye. |
| Body Protection | Lab Coat (High-neck, long sleeve) | Prevents accumulation of dust on street clothes. A cotton/polyester blend is standard; fire-resistant (Nomex) is required if working with pyrophoric co-reagents. |
| Respiratory | N95/P2 Mask (Only if outside hood) | Primary Control: Fume hood. If weighing must occur on an open balance (strongly discouraged), a fitted N95 respirator is the absolute minimum requirement. |
Part 4: Operational Protocol (Step-by-Step)
Phase A: Storage & Retrieval
-
Environment: Store at 2–8°C (or -20°C for long-term) in a tightly sealed container.
-
Desiccation: Due to hygroscopicity, store the vial inside a secondary jar containing desiccant (e.g., Drierite or Silica Gel).
-
Equilibration: Allow the vial to warm to room temperature before opening . Opening a cold vial condenses atmospheric water, hydrolyzing the ester and degrading the compound.
Phase B: Weighing & Transfer
-
Location: Chemical Fume Hood.[11]
-
Technique:
-
Place a disposable weighing boat or tared vial in the balance.
-
Use a static-free spatula (plastic or anti-static metal) to minimize particle scattering.
-
Do not dump powder. Transfer small amounts gently.
-
Immediately recap the stock vial. Parafilm is recommended to ensure a moisture-tight seal.
-
Phase C: Solubilization
-
Solvent Choice: Water, DMSO, or Methanol.
-
Protocol: Add solvent to the powder, not powder to the solvent. This prevents a "puff" of dust from being displaced by the liquid.
-
Dissolution: The HCl salt should dissolve readily. If using organic solvents (DCM/THF), the free base may be required; neutralization with a base (e.g., Triethylamine) will be necessary but will generate Triethylamine Hydrochloride precipitate.
Part 5: Visualization & Workflow
The following diagram illustrates the decision logic for handling spills versus standard operations.
Caption: Operational logic flow for handling Methyl 2-(aminooxy)propanoate hydrochloride, emphasizing spill response and dust control.
Part 6: Emergency Response & Disposal
Accidental Exposure[5]
-
Eye Contact: Immediately flush with water for 15 minutes .[7][8][11][12] Hold eyelids open. The acidity of the HCl salt can cause corneal damage if not rinsed instantly.
-
Skin Contact: Wash with soap and copious water.[5][6][7][8][9][12] Remove contaminated clothing.[5][6][8][10][11][12]
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
Spill Cleanup (Powder)[13]
-
Evacuate the immediate area if the spill is large (>5g) and outside a hood.
-
Do NOT dry sweep. This generates dust.
-
Wet Method: Cover the spill with a paper towel dampened with water or ethanol.
-
Collection: Scoop up the damp towel and powder into a sealable bag. Wipe the area 3 times with water.
Disposal
-
Solid Waste: Contaminated gloves, weighing boats, and paper towels must be disposed of in the Solid Hazardous Waste container.
-
Liquid Waste: Dissolved compound goes into the Organic Solvent Waste stream (or Aqueous Acidic Waste if water-based).
-
Labeling: Tags must explicitly state "Irritant" and "Acidic Salt."
References
-
PubChem. (2025).[3][4][13] Compound Summary: Methyl 2-(aminooxy)propanoate hydrochloride (CAS 13748-82-8).[1] National Center for Biotechnology Information. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (2024).[7][8] Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]
Sources
- 1. methyl 2-(aminooxy)propanoate hydrochloride | 13748-82-8 [sigmaaldrich.com]
- 2. echemi.com [echemi.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. 2-(Aminooxy)-2-methylpropionic acid hydrochloride | C4H10ClNO3 | CID 5744062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. aksci.com [aksci.com]
- 6. fishersci.com [fishersci.com]
- 7. aaronchem.com [aaronchem.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. broadpharm.com [broadpharm.com]
- 12. enamine.enamine.net [enamine.enamine.net]
- 13. methyl (2R)-2-(methylamino)propanoate hydrochloride | C5H12ClNO2 | CID 60149789 - PubChem [pubchem.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
